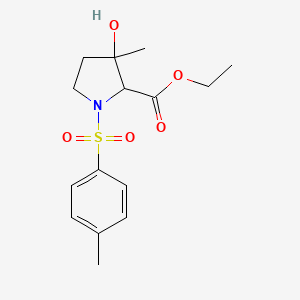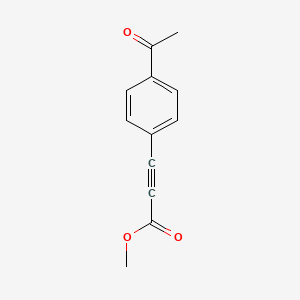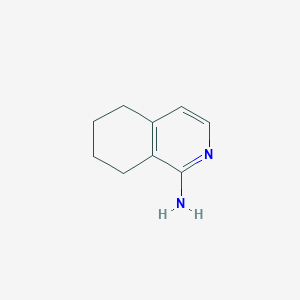
7-Hydroxy-1H-indole-2-carboxylic acid
Overview
Description
7-Hydroxy-1H-indole-2-carboxylic acid is a unique chemical with the empirical formula C9H7NO3 and a molecular weight of 177.16 . It is a solid compound .
Synthesis Analysis
The synthesis of indole derivatives, including 7-Hydroxy-1H-indole-2-carboxylic acid, has been the focus of many researchers . Various methods have been reported for the synthesis of indoles . For instance, Sweidan et al. provided a simple and common method to synthesize new indole 2-carboxamide derivatives .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-1H-indole-2-carboxylic acid can be represented by the SMILES stringOC(=O)c1cc2cccc(O)c2[nH]1 . The InChI key for this compound is RKTALADUQKJJKU-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
7-Hydroxy-1H-indole-2-carboxylic acid is a solid compound . More specific physical and chemical properties are not mentioned in the retrieved documents.Scientific Research Applications
Biotechnological Production
7-Hydroxyindole-2-carboxylic acid: is a derivative of indole, which has seen advances in biotechnological production. Indole derivatives are valuable for their application in flavor and fragrance industries, and as natural colorants with therapeutic potential .
Pharmaceutical Applications
Substituted indoles, like 7-Hydroxyindole-2-carboxylic acid , are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors. They are involved in the synthesis of compounds exhibiting antitumor, antibacterial, antiviral, and antifungal activities .
Antiviral Agents
Indole derivatives have been reported to possess antiviral activities. Specific substitutions on the indole ring can lead to compounds that inhibit viruses such as influenza A and Coxsackie B4 virus, indicating the potential of 7-Hydroxyindole-2-carboxylic acid in this field .
Anticancer Research
7-Hydroxyindole-2-carboxylic acid: can be used as a reactant for the preparation of indole analogs with potential anticancer properties. These derivatives are being explored for their efficacy in inhibiting the growth of cancer cells .
HIV-1 Integrase Inhibition
Research has identified indole-2-carboxylic acid derivatives as novel inhibitors of HIV-1 integrase. These compounds, including 7-Hydroxyindole-2-carboxylic acid , chelate with magnesium ions, which is crucial for the integrase function .
Detection in Various Industries
Carboxylic acids, including indole derivatives, are important in organic synthesis and have applications in the detection of substances in medicines, cosmetics, and food additives7-Hydroxyindole-2-carboxylic acid could play a role in the development of detection methods .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
7-Hydroxyindole-2-carboxylic acid, also known as 7-Hydroxy-1H-indole-2-carboxylic acid or 7-Hydroxyindole-2-carboxylicacid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Hydroxyindole-2-carboxylic acid may also interact with various cellular targets.
Mode of Action
Indole and its derivatives are known to exert their effects by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . It’s plausible that 7-Hydroxyindole-2-carboxylic acid may share similar mechanisms.
Biochemical Pathways
Indole and its derivatives, including 7-Hydroxyindole-2-carboxylic acid, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They are involved in various biochemical pathways that maintain intestinal homeostasis and impact liver metabolism and the immune response
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s plausible that 7-Hydroxyindole-2-carboxylic acid may share similar effects.
Action Environment
The action, efficacy, and stability of 7-Hydroxyindole-2-carboxylic acid can be influenced by environmental factors. For instance, the acidic environment in tumors can limit the effect of therapeutic molecules . Therefore, the action of 7-Hydroxyindole-2-carboxylic acid may also be influenced by the pH of its environment.
properties
IUPAC Name |
7-hydroxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-3-1-2-5-4-6(9(12)13)10-8(5)7/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTALADUQKJJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601918 | |
| Record name | 7-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84639-84-9 | |
| Record name | 7-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84639-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



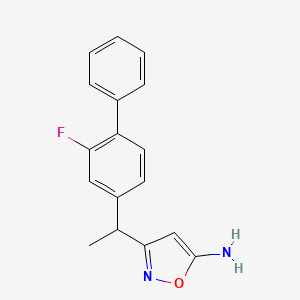
![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/structure/B1369258.png)
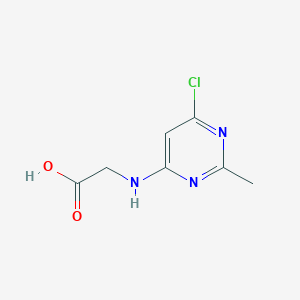
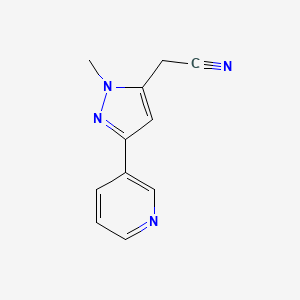
![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1369266.png)
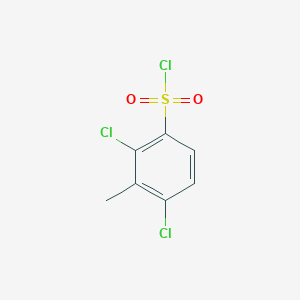
![6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1369271.png)
![6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1369272.png)
![2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1369273.png)
